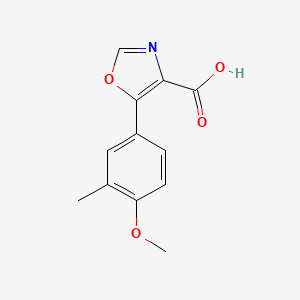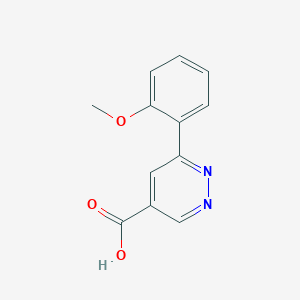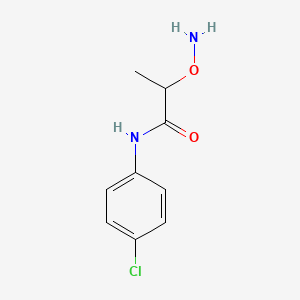
2-(aminooxy)-N-(4-chlorophenyl)propanamide
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included in this analysis .Aplicaciones Científicas De Investigación
Anticonvulsant Studies
Research has shown that compounds similar to 2-(aminooxy)-N-(4-chlorophenyl)propanamide, specifically N-Benzyl-3-[(chlorophenyl)amino]propanamides, demonstrate promising anticonvulsant properties. These compounds were synthesized and tested in various seizure models in mice, showing significant potential in treating generalized seizures. Their ortho and para isomers were found to be more potent than standard drugs like phenytoin and valproate, with favorable therapeutic indices and relative safety in acute toxicity studies (Idris, Ayeni, & Sallau, 2011).
Nonlinear Optical Material
N-(2-Chlorophenyl)-(1-propanamide), closely related to the compound , has been investigated for its applications in organic electro-optic and non-linear optical materials. Single crystals of this compound were grown and characterized using various techniques, such as UV-Vis, IR, NMR, and powder XRD. Its second harmonic generation (SHG) signal was measured, indicating potential applications in optics (Prabhu & Rao, 2000); (Prabhu et al., 2001).
Synthesis and Characterization
The synthesis of various derivatives of chlorophenyl propanamides has been a subject of study, yielding compounds with interesting properties. For instance, N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a chlorine-containing ibuprofen derivative, was synthesized and characterized, highlighting the diversity of applications these compounds can have in pharmaceuticals and materials science (Manolov et al., 2022).
Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment have been synthesized, showing notable antibacterial and antifungal activity. This highlights the potential use of chlorophenyl propanamides in developing new antimicrobial agents (Baranovskyi et al., 2018).
Structural and Optical Properties
The structural, dielectric, and optical properties of N-(2 Chlorophenyl)-(1-propanamide) crystals were extensively studied. Their analysis through FT-IR, FT-Raman, UV–Vis spectral studies, and dielectric studies provides insights into their potential applications in various technological fields (Srinivasan et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-aminooxy-N-(4-chlorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(14-11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTOAUDNQNSJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminooxy)-N-(4-chlorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B1470239.png)
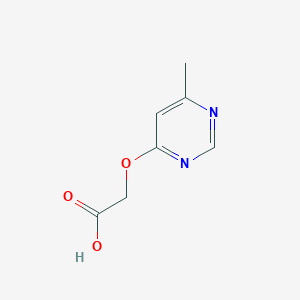
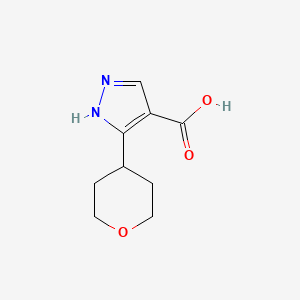
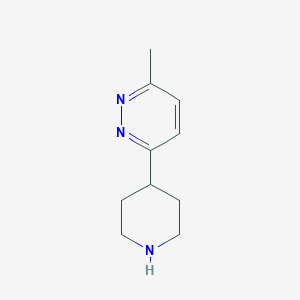
![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile](/img/structure/B1470250.png)
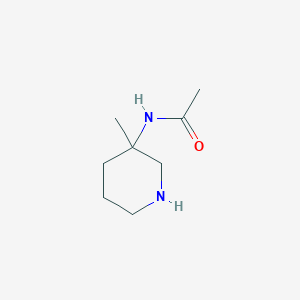


![1-[5-(2-Methoxyphenyl)-2-thienyl]-1-ethanamine](/img/structure/B1470255.png)


